Cas no 338953-51-8 (3-PHENYL-6-(TRIFLUOROMETHYL)ISOXAZOLO[4,5-B]PYRIDINE)

3-Phenyl-6-(trifluoromethyl)isoxazolo[4,5-b]pyridine is a heterocyclic compound featuring a fused isoxazole-pyridine core with a phenyl substituent at the 3-position and a trifluoromethyl group at the 6-position. This structure imparts unique electronic and steric properties, making it valuable in pharmaceutical and agrochemical research. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the isoxazolo[4,5-b]pyridine scaffold offers a rigid framework for molecular interactions. Its high purity and well-defined synthesis route ensure reproducibility for applications in drug discovery and material science. The compound is particularly useful as a building block for designing bioactive molecules or functional materials due to its modular reactivity and structural diversity.
3-PHENYL-6-(TRIFLUOROMETHYL)ISOXAZOLO[4,5-B]PYRIDINE structure
338953-51-8 structure
商品名:3-PHENYL-6-(TRIFLUOROMETHYL)ISOXAZOLO[4,5-B]PYRIDINE
CAS番号:338953-51-8
MF:C13H7F3N2O
メガワット:264.202693223953
MDL:MFCD00244679
CID:5214397

3-PHENYL-6-(TRIFLUOROMETHYL)ISOXAZOLO[4,5-B]PYRIDINE 化学的及び物理的性質

名前と識別子

    • 3-PHENYL-6-(TRIFLUOROMETHYL)ISOXAZOLO[4,5-B]PYRIDINE
    • 3-phenyl-6-(trifluoromethyl)-[1,2]oxazolo[4,5-b]pyridine
    • Isoxazolo[4,5-b]pyridine, 3-phenyl-6-(trifluoromethyl)-
    • MDL: MFCD00244679
    • インチ: 1S/C13H7F3N2O/c14-13(15,16)9-6-10-12(17-7-9)11(18-19-10)8-4-2-1-3-5-8/h1-7H
    • InChIKey: HKPBNNDXESQNLY-UHFFFAOYSA-N
    • ほほえんだ: FC(C1C=NC2=C(C=1)ON=C2C1C=CC=CC=1)(F)F

計算された属性

  • 水素結合ドナー数: 0
  • 水素結合受容体数: 6
  • 重原子数: 19
  • 回転可能化学結合数: 1
  • 複雑さ: 318
  • 疎水性パラメータ計算基準値(XlogP): 3.3
  • トポロジー分子極性表面積: 38.9

3-PHENYL-6-(TRIFLUOROMETHYL)ISOXAZOLO[4,5-B]PYRIDINE 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
abcr
AB300263-100 mg
3-Phenyl-6-(trifluoromethyl)isoxazolo[4,5-b]pyridine; .
338953-51-8
100mg
€221.50 2023-06-21
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD00903045-1g
3-Phenyl-6-(trifluoromethyl)-[1,2]oxazolo[4,5-b]pyridine
338953-51-8 90%
1g
¥2401.0 2023-03-29
Ambeed
A919231-1g
3-Phenyl-6-(trifluoromethyl)-[1,2]oxazolo[4,5-b]pyridine
338953-51-8 90%
1g
$350.0 2024-04-15
abcr
AB300263-100mg
3-Phenyl-6-(trifluoromethyl)isoxazolo[4,5-b]pyridine; .
338953-51-8
100mg
€283.50 2025-02-16

3-PHENYL-6-(TRIFLUOROMETHYL)ISOXAZOLO[4,5-B]PYRIDINE 関連文献

3-PHENYL-6-(TRIFLUOROMETHYL)ISOXAZOLO[4,5-B]PYRIDINEに関する追加情報

Introduction to 3-PHENYL-6-(TRIFLUOROMETHYL)ISOXAZOLO[4,5-B]PYRIDINE (CAS No. 338953-51-8)

3-PHENYL-6-(TRIFLUOROMETHYL)ISOXAZOLO[4,5-B]PYRIDINE, identified by its Chemical Abstracts Service (CAS) number 338953-51-8, is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural and pharmacological properties. This compound belongs to the isoxazolo[4,5-b]pyridine class, a scaffold that has been extensively explored for its potential in drug discovery, particularly in the development of bioactive molecules targeting various diseases.

The structural motif of 3-PHENYL-6-(TRIFLUOROMETHYL)ISOXAZOLO[4,5-B]PYRIDINE consists of a fused ring system comprising an isoxazole ring connected to a pyridine ring. The presence of a trifluoromethyl group at the 6-position and a phenyl group at the 3-position introduces specific electronic and steric effects that modulate the compound's biological activity. These substituents are strategically positioned to enhance interactions with biological targets, making this molecule a promising candidate for further investigation.

In recent years, there has been a growing interest in isoxazolo[4,5-b]pyridine derivatives due to their demonstrated efficacy in multiple therapeutic areas. The trifluoromethyl group, in particular, is well-known for its ability to improve metabolic stability, binding affinity, and pharmacokinetic profiles of small-molecule drugs. This feature has made it a favored moiety in medicinal chemistry for designing compounds with enhanced bioavailability and prolonged half-life.

Moreover, the phenyl substituent in 3-PHENYL-6-(TRIFLUOROMETHYL)ISOXAZOLO[4,5-B]PYRIDINE contributes to the compound's hydrophobicity and can participate in π-stacking interactions with biological targets. These interactions are crucial for optimizing binding affinity and selectivity. The combination of these two substituents at specific positions on the isoxazolo[4,5-b]pyridine core suggests that this compound may exhibit dual functionality, potentially interacting with multiple binding sites on a target protein or enzyme.

Recent studies have highlighted the therapeutic potential of isoxazolo[4,5-b]pyridine derivatives in oncology and anti-inflammatory applications. For instance, modifications of this scaffold have led to the discovery of compounds with inhibitory activity against kinases and other enzymes involved in cancer progression. The structural features of 3-PHENYL-6-(TRIFLUOROMETHYL)ISOXAZOLO[4,5-B]PYRIDINE, including the electron-withdrawing nature of the trifluoromethyl group and the aromaticity of the phenyl ring, may confer selective inhibition against specific targets while minimizing off-target effects.

The synthesis of 3-PHENYL-6-(TRIFLUOROMETHYL)ISOXAZOLO[4,5-B]PYRIDINE involves multi-step organic reactions that require careful optimization to ensure high yield and purity. The introduction of the trifluoromethyl group typically requires specialized reagents or conditions to achieve regioselective fluorination. Similarly, the attachment of the phenyl group may involve coupling reactions such as Suzuki-Miyaura or Buchwald-Hartwig couplings, depending on the synthetic strategy employed.

In terms of biological evaluation, preliminary studies on derivatives of this scaffold have shown promising results in vitro. For example, certain isoxazolo[4,5-b]pyridine compounds have demonstrated inhibitory activity against inflammatory cytokines and growth factor receptors. The unique structural features of 3-PHENYL-6-(TRIFLUOROMETHYL)ISOXAZOLO[4,5-B]PYRIDINE suggest that it may exhibit similar properties and could be further explored for its potential therapeutic applications.

The pharmacokinetic profile of this compound is also an important consideration for its development as a drug candidate. The presence of both lipophilic (phenyl and trifluoromethyl groups) and relatively polar (isoazolone ring) moieties suggests that it may exhibit balanced solubility properties. This balance is critical for achieving optimal absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles.

Future research directions may include exploring analogues of 3-PHENYL-6-(TRIFLUOROMETHYL)ISOXAZOLO[4,5-B]PYRIDINE with modified substituents to optimize potency and selectivity. Additionally, computational modeling techniques such as molecular docking can be employed to predict binding interactions with potential targets and guide structural modifications.

The development of novel heterocyclic compounds like 3-PHENYL-6-(TRIFLUOROMETHYL)ISOXAZOLO[4,5-B]PYRIDINE represents a significant advancement in medicinal chemistry. By leveraging structural diversity and functional group modulation, researchers can uncover new therapeutic agents with improved efficacy and safety profiles. As our understanding of biological pathways continues to expand, compounds like this one will play an increasingly important role in addressing unmet medical needs.

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Amadis Chemical Company Limited
(CAS:338953-51-8)3-PHENYL-6-(TRIFLUOROMETHYL)ISOXAZOLO[4,5-B]PYRIDINE
A1019451
清らかである:99%
はかる:1g
価格 ($):315.0